MFCD06642301
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Overview
Description
MFCD06642301 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
The synthesis of MFCD06642301 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reaction.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
MFCD06642301 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents and temperatures.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
MFCD06642301 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD06642301 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
MFCD06642301 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups.
Uniqueness: this compound may have unique properties or activities that distinguish it from other compounds.
List of Similar Compounds: A detailed list of similar compounds can be generated based on structural and functional similarities.
Properties
IUPAC Name |
2-(2-methylanilino)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-5-2-3-8-17(13)24-12-18(27)26-19-25-11-16(28-19)10-14-6-4-7-15(9-14)20(21,22)23/h2-9,11,24H,10,12H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZAVOFCPZGZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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